3'-Amino-2',3'-dideoxyadenosine
Overview
Description
Synthesis Analysis
The synthesis of 3'-Amino-2',3'-dideoxyadenosine and its analogs involves several key steps, including nucleophilic displacement reactions, Barton deoxygenation, and protective group strategies. For instance, 8-Aza-7-deaza-2',3'-dideoxyadenosine, an analog, was synthesized from 8-aza-7-deaza-2'-deoxyadenosine through a series of reactions including benzoylation, dimethoxytritylation, and Barton deoxygenation, showcasing the complexity and diversity of synthetic routes available for such compounds (Seela & Kaiser, 1988).
Molecular Structure Analysis
Structural analysis of dideoxynucleosides, including 3'-Amino-2',3'-dideoxyadenosine, reveals unique conformations due to the absence of hydroxyl groups. For example, studies on similar dideoxynucleosides have shown that the sugar rings often adopt conformations intermediate between envelope and half-chair, indicating how structural modifications influence the overall molecular conformation (Silverton et al., 1988).
Chemical Reactions and Properties
3'-Amino-2',3'-dideoxyadenosine participates in various chemical reactions characteristic of its functional groups. The amino group, for example, offers sites for nucleophilic addition or substitution reactions. Chemical studies often explore the stability, reactivity, and interactions of such compounds with enzymes or other biological molecules. For instance, some analogs of 3'-Amino-2',3'-dideoxyadenosine have been found to inhibit mammalian adenosine deaminase, highlighting the potential for specific chemical interactions based on the molecule's structure (Nair et al., 1991).
Scientific Research Applications
Inhibition of Viral Replication
3'-Amino-2',3'-dideoxyadenosine, along with similar compounds like 2',3'-dideoxyadenosine, has been researched for its ability to inhibit retroviral DNA synthesis and mRNA expression. Mitsuya et al. (1987) discovered that these compounds could inhibit the virus responsible for AIDS, providing long-term protection in T cells exposed to the virus under conditions of substantial viral excess. This inhibition is achieved by blocking reverse transcription from viral RNA to viral DNA, with no viral mRNA expression detected in cells protected by these drugs over extended periods. This makes these compounds promising agents for further studies in the treatment of patients infected with retroviruses (Mitsuya et al., 1987).
Metabolism and Anti-HIV Activity
Haertlé et al. (1988) studied 2-halo-2',3'-dideoxyadenosine derivatives, including 3'-Amino-2',3'-dideoxyadenosine, for their metabolism and anti-HIV activity. These derivatives inhibited the cytopathic effects of HIV and retarded viral replication in T lymphoblasts, demonstrating their potential as anti-HIV agents. These findings have significant implications for anti-HIV chemotherapy (Haertlé et al., 1988).
Inhibition of Adenosine Deaminase
Nair et al. (1991) synthesized 2',3'-dideoxyadenosine analogues, including 3'-Amino-2',3'-dideoxyadenosine, that are resistant to deamination by mammalian adenosine deaminase or are very poor substrates for this enzyme. These compounds are competitive inhibitors of adenosine deaminase, highlighting their potential therapeutic applications in conditions where inhibition of this enzyme is desirable (Nair et al., 1991).
Antiviral Research
Research has also been conducted on variations of 3'-Amino-2',3'-dideoxyadenosine, exploring their synthesis and conversion for potential use in antiviral applications. Seela and Kaiser (1988) synthesized compounds like 8-Aza-7-deaza-2',3'-dideoxyadenosine and investigated their potential in antiviral research. However, these compounds showed no appreciable activity against human immunodeficiency virus, highlighting the importance of structural specificity in antiviral effectiveness (Seela & Kaiser, 1988).
Safety And Hazards
The safety information for 3’-Amino-2’,3’-dideoxyadenosine indicates that it is potentially hazardous . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
properties
IUPAC Name |
[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2,11H2,(H2,12,13,14)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAJRASUDLEWKZ-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70224837 | |
Record name | 2',3'-Dideoxy-3'-aminoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Amino-2',3'-dideoxyadenosine | |
CAS RN |
7403-25-0 | |
Record name | 2',3'-Dideoxy-3'-aminoadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007403250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3'-Dideoxy-3'-aminoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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